2-(1-Benzyl-piperidin-4-yl)-ethylamine hydrochloride
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Overview
Description
2-(1-Benzyl-piperidin-4-yl)-ethylamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a benzyl group at the nitrogen atom and an ethylamine group at the fourth position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-piperidin-4-yl)-ethylamine hydrochloride typically involves the following steps:
Formation of 1-Benzylpiperidine: This can be achieved by reacting piperidine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Alkylation: The 1-benzylpiperidine is then subjected to alkylation with ethylamine. This step often requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) under pressure to facilitate the reaction.
Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-piperidin-4-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylamine groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted benzyl or ethylamine derivatives.
Scientific Research Applications
2-(1-Benzyl-piperidin-4-yl)-ethylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-piperidin-4-yl)-ethylamine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The specific pathways involved depend on the receptor subtype and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: Lacks the ethylamine group, making it less versatile in certain applications.
4-Benzylpiperidine: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
2-(1-Phenyl-piperidin-4-yl)-ethylamine: Similar structure but with a phenyl group instead of a benzyl group, affecting its reactivity and interactions.
Uniqueness
2-(1-Benzyl-piperidin-4-yl)-ethylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and ethylamine groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14;/h1-5,13H,6-12,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWCMPDSVSEQRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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